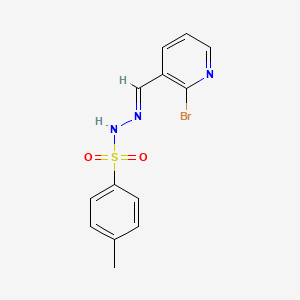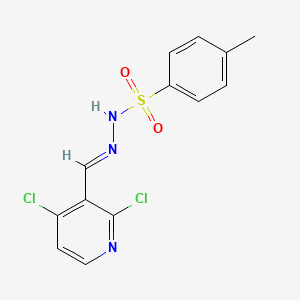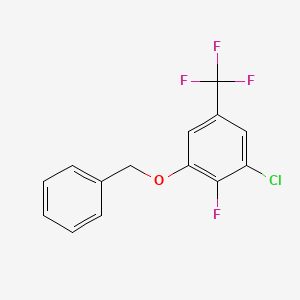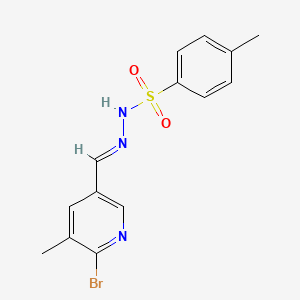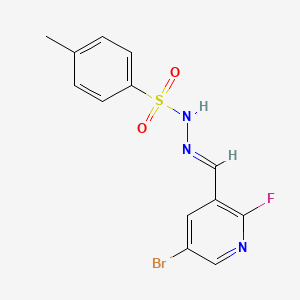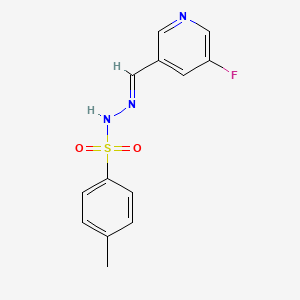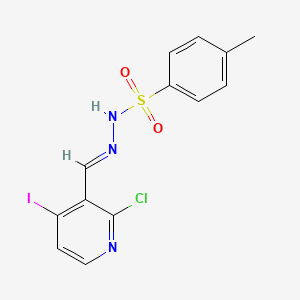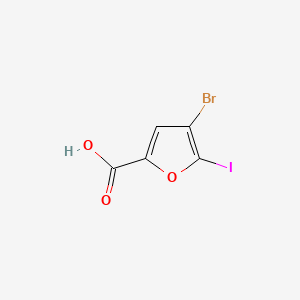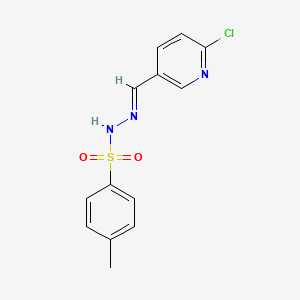
N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide (CPMMB) is a novel sulfonohydrazide derivative that has recently been identified as a potential therapeutic agent for a variety of diseases. CPMMB has a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. In addition, CPMMB has been shown to possess anti-bacterial and anti-viral properties. The aim of
Wissenschaftliche Forschungsanwendungen
N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has been extensively studied for its potential therapeutic effects. In vitro studies have demonstrated that this compound has anti-inflammatory, antioxidant, and anti-cancer activities. This compound has also been shown to possess anti-bacterial and anti-viral properties. In addition, this compound has been investigated for its potential to inhibit the growth of certain tumor cells and to induce apoptosis in cancer cells.
Wirkmechanismus
The exact mechanism of action of N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is still under investigation. However, it is believed that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory process. In addition, this compound may also act by modulating the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory, antioxidant, and anti-cancer activities. In addition, this compound has been shown to possess anti-bacterial and anti-viral properties. This compound has also been investigated for its potential to inhibit the growth of certain tumor cells and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide in laboratory experiments has several advantages. This compound is a relatively inexpensive compound and is readily available. In addition, this compound can be easily synthesized and purified. The use of this compound in laboratory experiments also has some limitations. This compound is a relatively new compound and the exact mechanism of action is still not fully understood. In addition, this compound is a relatively unstable compound and can decompose under certain conditions.
Zukünftige Richtungen
The potential applications of N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide are still being explored. Further research is needed to elucidate the exact mechanism of action of this compound and to investigate its potential therapeutic effects in vivo. In addition, further research is needed to investigate the potential of this compound to inhibit the growth of certain tumor cells and to induce apoptosis in cancer cells. Finally, further research is needed to explore the potential of this compound to be used as an anti-bacterial and anti-viral agent.
Synthesemethoden
N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can be synthesized via a reaction between 4-methylbenzenesulfonyl chloride and 6-chloropyridine-3-ylmethylamine hydrochloride. The reaction is carried out in a solvent such as dichloromethane and the product is purified by recrystallization. The yield of the reaction is typically around 80%.
Eigenschaften
IUPAC Name |
N-[(E)-(6-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c1-10-2-5-12(6-3-10)20(18,19)17-16-9-11-4-7-13(14)15-8-11/h2-9,17H,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDBQTCGWYWICH-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





